molecular formula C14H15N7O2S B292213 4-[(2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide

4-[(2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide

Cat. No. B292213
M. Wt: 345.38 g/mol
InChI Key: BMLHDTRCGQCDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

4-[(2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe to detect the presence of nitric oxide in biological systems. The compound has also been investigated for its anti-inflammatory and anti-cancer properties. In addition, it has been studied for its potential use as a photosensitizer in photodynamic therapy.

Mechanism of Action

The mechanism of action of 4-[(2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer. The compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as the proliferation and migration of cancer cells. The compound has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide in lab experiments is its high specificity and selectivity. It can target specific enzymes and proteins involved in inflammation and cancer, leading to fewer off-target effects. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-[(2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide. One direction is to investigate its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its anti-inflammatory and anti-cancer effects in more detail, including its mechanism of action and potential side effects. Additionally, future research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 4-[(2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide involves the reaction of 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine with diazonium salt of 4-aminobenzenesulfonamide. This reaction takes place in the presence of a suitable catalyst and under controlled conditions. The resulting compound is purified using various techniques such as column chromatography, recrystallization, and HPLC.

properties

Molecular Formula

C14H15N7O2S

Molecular Weight

345.38 g/mol

IUPAC Name

4-[(2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C14H15N7O2S/c1-8-7-9(2)21-14(17-8)12(13(15)20-21)19-18-10-3-5-11(6-4-10)24(16,22)23/h3-7H,1-2H3,(H2,15,20)(H2,16,22,23)

InChI Key

BMLHDTRCGQCDPM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C(C(=NN12)N)N=NC3=CC=C(C=C3)S(=O)(=O)N)C

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)N)N=NC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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